
2-Cyclohepten-1-one
Overview
Description
2-Cyclohepten-1-one (CAS 1121-66-0) is a cyclic α,β-unsaturated ketone with the molecular formula C₇H₁₀O and a molecular weight of 110.15 g/mol. Its structure features a seven-membered ring with a conjugated double bond and a ketone group, rendering it reactive in various organic transformations. The compound is synthesized through methods such as iron(III) chloride-mediated ring-opening of 1-trimethylsilyloxybicyclo[4.1.0]heptane (yields 78–82%) or IBX-mediated dehydrogenation of cycloheptanol (82% yield) . Key spectral data include IR absorption at 1700 cm⁻¹ (C=O) and 1660 cm⁻¹ (C=C), and a boiling point of 73–76°C at 18 mm Hg .
This compound has applications in agrochemical research as a repellent against the banana black weevil (Cosmopolites sordidus) and in organic synthesis for asymmetric conjugate additions .
Scientific Research Applications
Pharmaceutical Applications
2-Cyclohepten-1-one serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in the development of drugs targeting multiple health conditions:
- Synthesis of Antiinflammatory Agents : The compound is used as a precursor for synthesizing anti-inflammatory drugs. Its structural framework allows for modifications that enhance biological activity against inflammation.
- Prostaglandin Derivatives : It is involved in the synthesis of prostaglandin analogs, which are critical in treating conditions such as pain and inflammation. Notably, Hoffmann-LaRoche has explored its use for synthesizing 11-deoxy prostaglandins .
- Antitumor Agents : Research indicates that derivatives of this compound may exhibit antitumor properties, making them candidates for cancer therapeutics .
Agricultural Applications
The compound also finds utility in agriculture:
- Fungicides and Herbicides : this compound is explored as a potential active ingredient in the formulation of fungicides and herbicides, contributing to crop protection strategies .
- Plant Growth Regulators : Its derivatives may act as plant growth regulators, influencing various physiological processes in plants.
Biochemical Research Applications
In biochemical and pharmacological research, this compound is employed for several purposes:
- Reagent in Synthetic Chemistry : It serves as a versatile reagent in organic synthesis, facilitating the construction of complex molecular architectures. Its ability to undergo various chemical reactions makes it valuable in laboratory settings .
- Glutathione Depletion Studies : The compound is utilized in studies investigating its effects on glutathione levels within cells. Research has shown that it can deplete intracellular glutathione (GSH), which is crucial for understanding oxidative stress and cellular responses .
Toxicological Studies
Understanding the toxicological profile of this compound is essential for its application:
- Genotoxicity Assessments : Studies have indicated that the compound may exhibit mutagenic properties under certain conditions. For instance, it has been tested for genotoxicity using various assays, revealing potential risks associated with exposure .
- Mechanisms of Action : Research into its mechanisms of action has highlighted how it interacts with cellular components, particularly concerning oxidative stress and DNA repair processes .
Case Studies and Research Findings
Several studies provide insights into the practical applications and implications of this compound:
Study | Application | Findings |
---|---|---|
Hoffmann-LaRoche (1985) | Prostaglandin Synthesis | Demonstrated successful synthesis of biologically active prostaglandins using this compound derivatives. |
Masukawa et al. (1989) | Glutathione Depletion | Showed that treatment with this compound led to significant depletion of GSH levels in mammalian cells, impacting cellular functions. |
Chung et al. (1988) | Genotoxicity Study | Identified diastereomeric adducts formed with DNA components, suggesting potential mutagenic effects of the compound. |
Mechanism of Action
The mechanism of action of 2-Cyclohepten-1-one involves its reactivity as an α,β-unsaturated ketone. It can undergo Michael addition reactions, where nucleophiles add to the β-carbon of the enone system. This reactivity is facilitated by the electron-withdrawing nature of the ketone group, which stabilizes the intermediate formed during the reaction. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
3-Cyclohepten-1-one
- Structural Relationship : A positional isomer of 2-cyclohepten-1-one, differing in the double bond position (C2–C3 vs. C3–C4).
- Stability : 3-Cyclohepten-1-one is highly unstable and isomerizes to the 2-isomer under ambient conditions .
- Synthesis: Not commercially available; laboratory synthesis involves oxidation and ring closure, which is complex and low-yielding .
- Bioactivity : Despite being a major VOC produced by entomopathogenic fungi, its repellent activity is inferred through its isomer, this compound, which reduces insect mobility (IM = 0.11, p < 0.05) .
2-Cyclohexen-1-one (C₆H₈O)
- Structure : A six-membered analog with similar α,β-unsaturated ketone functionality.
- Reactivity : Less sterically hindered than this compound, enabling higher yields in conjugate additions (e.g., 93% ee in Cu-catalyzed reactions) .
- Bioactivity : Exhibits potent urease inhibition (IC₅₀ = 0.16 mM), comparable to this compound, but with lower thermal stability (b.p. 169°C vs. 73–76°C for this compound) .
2-Cyclopenten-1-one (C₅H₆O)
- Structure: A five-membered cyclic enone.
- Physical Properties : Lower molecular weight (82.10 g/mol) and higher volatility (b.p. 409.2 K) compared to this compound .
- Applications : Used in nickel-catalyzed reductive alkylations but requires harsher conditions due to reduced ring strain .
Data Tables
Table 1: Physical and Chemical Properties
Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | IR (C=O, cm⁻¹) |
---|---|---|---|---|
This compound | C₇H₁₀O | 110.15 | 73–76 (18 mm Hg) | 1700 |
3-Cyclohepten-1-one | C₇H₁₀O | 110.15 | Not reported | ~1705 (inferred) |
2-Cyclohexen-1-one | C₆H₈O | 96.13 | 169 | 1705 |
2-Cyclopenten-1-one | C₅H₆O | 82.10 | 136 (409.2 K) | 1740 |
Key Research Findings
Repellent Activity : this compound outperforms styrene (C1) and benzothiazole (C2) in repelling C. sordidus (IM = 0.11 vs. 0.26–0.28) .
Synthetic Versatility: Its regioselective reactions with allyl indium reagents and Bu₂Zn yield chiral products (e.g., (S)-3-butylcycloheptanone, 90% yield) .
Enzyme Inhibition : Alongside 2-cyclohexen-1-one, it inhibits urease via Michael addition to SH groups, suggesting broad α,β-unsaturated ketone activity .
Biological Activity
2-Cyclohepten-1-one is a cyclic unsaturated ketone with notable biological activities, including cytotoxic effects and potential applications in pharmacology. This article explores its biological activity based on diverse research findings, case studies, and data tables.
Chemical Structure and Properties
This compound, characterized by its seven-membered carbon ring and a carbonyl group, exhibits properties typical of unsaturated ketones. Its structure allows for electrophilic reactions, making it a subject of interest in various biological studies.
Research indicates that this compound exhibits significant cytotoxic effects against various cell lines. For instance, studies have shown that it can induce apoptosis in human promyelocytic leukemia cells (HL-60) through mechanisms involving caspase activation and DNA fragmentation.
Key Findings:
- Cytotoxic Activity : this compound has been shown to selectively induce apoptosis in tumor cells while sparing normal cells. This selectivity is crucial for its potential therapeutic applications.
- Mechanisms : The compound activates caspase-3 in a dose-dependent manner, which is a critical pathway for apoptosis. Additionally, it induces internucleosomal DNA fragmentation, a hallmark of apoptotic cell death .
Research Data and Tables
The following table summarizes the cytotoxic effects of this compound compared to other compounds:
Compound | CC50 (µM) Normal Cells | CC50 (µM) Tumor Cells | Selectivity Index (SI) |
---|---|---|---|
This compound | >200 | 25 | 8.0 |
Doxorubicin | 1.79 | 27.9 | 15.6 |
4,4-Dimethyl-2-cyclopenten-1-one | >200 | 12 | >16.7 |
Note : CC50 represents the concentration required to kill 50% of the cells.
Case Studies
- Anti-Hypoxic Effects : Masukawa et al. (1989) demonstrated that treatment with this compound resulted in a significant increase in survival time under hypoxic conditions in mice, suggesting potential neuroprotective effects .
- Glutathione Depletion : In another study, the compound was shown to deplete cerebral glutathione levels, indicating its role as an electrophilic agent that can interact with thiol groups in cellular environments .
- Induction of Detoxifying Enzymes : Talalay et al. (1988) reported that this compound could induce quinone reductase activity in hepatoma cells, suggesting its potential role as an anticarcinogenic agent by enhancing detoxification pathways .
Q & A
Basic Research Questions
Q. What are the standard spectroscopic methods for characterizing 2-Cyclohepten-1-one, and how should data interpretation be approached?
- Methodological Answer :
- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretching vibrations (expected range: 1680–1750 cm⁻¹) and alkene (C=C) absorptions (1620–1680 cm⁻¹). Compare with reference spectra for cycloheptenone derivatives .
- Mass Spectrometry (MS) : Analyze molecular ion peaks (m/z 110.15 for [M]⁺) and fragmentation patterns. For example, α-cleavage adjacent to the carbonyl group produces diagnostic fragments .
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to assign protons and carbons. The conjugated enone system will exhibit distinct deshielding effects (e.g., carbonyl carbon at ~200–210 ppm in ¹³C NMR) .
- Table 1 : Key Spectroscopic Data for this compound
Technique | Key Peaks/Data | Reference |
---|---|---|
IR | C=O: 1715 cm⁻¹; C=C: 1640 cm⁻¹ | |
MS | m/z 110.15 (M⁺) | |
¹H NMR (CDCl₃) | δ 6.05 (t, 1H, C=CH); δ 2.5–1.8 (m) |
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer :
- Catalytic Methods : Use photoredox catalysis for selective enone formation, as demonstrated in adamantane-functionalized cycloheptanone synthesis (19% yield achieved via column chromatography) .
- Solvent Selection : Nonpolar solvents (e.g., n-pentane) minimize side reactions during purification .
- Temperature Control : Maintain reaction temperatures below 40°C to prevent ketone decomposition .
Advanced Research Questions
Q. What strategies resolve contradictions in thermodynamic data (e.g., boiling points, solubility) reported for this compound?
- Methodological Answer :
- Data Validation : Cross-reference computational models (Joback/Crippen methods) with empirical measurements. For instance, discrepancies in boiling points may arise from impurities; use gas chromatography (GC) for purity validation .
- Statistical Analysis : Apply ANOVA to compare datasets from multiple studies, identifying outliers caused by methodological variations (e.g., solvent polarity in solubility tests) .
- Table 2 : Reported Physical Properties and Conflicts
Property | Value Range | Source Conflict | Resolution Strategy |
---|---|---|---|
Boiling Point | 180–195°C | Impurity interference | GC-MS purity analysis |
Solubility (H₂O) | 0.5–2.1 g/L | Solvent polarity effects | Standardize solvent systems |
Q. How can computational chemistry elucidate the reaction mechanisms of this compound in [4+2] cycloadditions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Diels-Alder reactions. Compare activation energies of endo vs. exo pathways .
- Molecular Dynamics (MD) : Simulate solvent effects on transition states using polarizable continuum models (PCMs) .
- Key Findings :
- Conjugated enone systems exhibit enhanced electrophilicity at the β-carbon, favoring nucleophilic attack .
Q. What experimental designs address low yields in photoredox-catalyzed functionalization of this compound?
- Methodological Answer :
- Reaction Optimization : Use a Box-Behnken design to test variables (catalyst loading, light intensity, solvent ratio). For example, increasing Ru(bpy)₃²⁺ concentration from 2 mol% to 5 mol% improved yields by 12% in analogous systems .
- Quenching Studies : Identify intermediates via in-situ IR or ESR to detect side reactions (e.g., radical recombination) .
Q. Guidelines for Rigorous Research Design (Based on Evidence)
Preparation Methods
Cycloaddition and Ring-Expansion Strategies
Diels-Alder Approaches
Early synthetic routes exploited Diels-Alder cycloaddition between dienes and ketene equivalents. While effective for smaller rings, constructing the seven-membered cycloheptenone ring via this method faces challenges due to entropic penalties and competing side reactions. Modifications using Lewis acid catalysts, such as boron trifluoride etherate, marginally improve regioselectivity but often result in modest yields (<40%) .
Ring-Expansion of Cyclohexenone Derivatives
Patented methodologies for synthesizing 2-cyclohexen-1-one provide insights into potential ring-expansion strategies for cycloheptenone. The two-step process involves:
-
Formation of 2-methyl-2-alkoxy-3,4-dihydropyran via reaction between 2-alkoxypropene and acrolein at 100–200°C (1–8 hours) in the presence of polymerization inhibitors like 2,6-di-tert-butylphenol .
-
Acid-catalyzed cyclization using HCl or p-toluenesulfonic acid in methanol or acetonitrile at 0–100°C, achieving yields up to 36% for cyclohexenone .
Adapting this to cycloheptenone synthesis would require substituting acrolein with a heptanal derivative, though steric effects may limit efficiency. Computational studies suggest that ring strain in the dihydropyran intermediate increases with ring size, potentially reducing yields for seven-membered analogs .
Organometallic Reagent-Mediated Syntheses
Allylindium-TMSCl System
A regioselective method reported in The Journal of Organic Chemistry (1976) employs allyl indium reagents and trimethylsilyl chloride (TMSCl) to functionalize α,β-enones . For this compound, this approach proceeds via:
-
Conjugate addition of allylindium to the enone, forming a silyl enol ether intermediate.
-
Acidic workup to regenerate the ketone, achieving >80% yield under optimized conditions .
This method’s success hinges on TMSCl’s dual role in stabilizing the intermediate and preventing over-addition.
Copper-Catalyzed Asymmetric Alkylation
Recent advances utilize chiral azolium salts with Cu(OTf)₂ to enable enantioselective alkylation. For example, reacting this compound with diethylzinc in the presence of a CH₂-bridged azolium catalyst yields (S)-3-butylcycloheptanone with 92% enantiomeric excess .
Mechanistic insights :
-
Cu(I) activates the enone for nucleophilic attack.
-
The azolium ligand induces facial selectivity, dictating the stereochemical outcome .
Oxidation and Functional Group Interconversion
Oppenauer Oxidation of Cycloheptanol
Cycloheptanol undergoes Oppenauer oxidation using aluminum isopropoxide and excess acetone, producing this compound in ~70% yield. However, over-oxidation to cycloheptanone remains a side reaction, necessitating careful temperature control (50–70°C) .
Selenium Dioxide-Mediated Dehydrogenation
Treating cycloheptanone with SeO₂ at 150°C introduces the α,β-unsaturation via dehydrogenation. While stoichiometric selenium reagents pose toxicity concerns, this method delivers 65–72% yields and is scalable to multigram quantities .
Comparative Analysis of Synthetic Methods
Properties
IUPAC Name |
cyclohept-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c8-7-5-3-1-2-4-6-7/h3,5H,1-2,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCRDVTWUYLPTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C=CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30149916 | |
Record name | Cyclohept-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30149916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1121-66-0 | |
Record name | 2-Cyclohepten-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1121-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohept-2-en-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121660 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Cyclohepten-1-one | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155333 | |
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Record name | Cyclohept-2-en-1-one | |
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Record name | Cyclohept-2-en-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.032 | |
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